N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted at the 4-position with a dimethylamino group and at the 2-position with a methyl group attached to a propionamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is planar, and a propionamide group, which has a polar amide bond. The dimethylamino group would add some steric bulk to the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amide group and the basic dimethylamino group could influence its solubility and reactivity .Scientific Research Applications
Histone Deacetylase Inhibition for Cancer Treatment
The design, synthesis, and biological evaluation of compounds related to "N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide" have led to the discovery of isotype-selective small molecule histone deacetylase (HDAC) inhibitors. These inhibitors show promise in blocking cancer cell proliferation and inducing apoptosis, highlighting their potential as anticancer drugs (Zhou et al., 2008).
Antimicrobial and Antitubercular Activities
Research on pyrimidine-azitidinone analogues has demonstrated significant antimicrobial and antitubercular activities. This suggests that compounds with the "this compound" structure can be utilized to design new antibacterial and antitubercular agents, paving the way for the development of novel therapeutic strategies against resistant strains (Chandrashekaraiah et al., 2014).
DNA Recognition and Gene Expression Control
Compounds based on "this compound" are investigated for their ability to form specific interactions with DNA, offering potential applications in controlling gene expression. Polyamides containing similar structural features have been shown to target specific DNA sequences, which could be harnessed for therapeutic purposes, including cancer treatment (Chavda et al., 2010).
Development of CNS Active Agents
The structure of "this compound" has been utilized in the synthesis of Schiff’s bases and 2-azetidinones, showing promise as central nervous system (CNS) active agents. These compounds exhibit both antidepressant and nootropic activities, indicating their potential for the development of new treatments for CNS disorders (Thomas et al., 2016).
Analytical and Quality Control Applications
The analytical separation of imatinib mesylate and related substances, including structures akin to "this compound", using nonaqueous capillary electrophoresis, highlights its application in the quality control of pharmaceutical compounds. This method demonstrates effectiveness, simplicity, and cost-efficiency for ensuring the quality of medicinal products (Ye et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-4-10(15)12-7-8-11-6-5-9(13-8)14(2)3/h5-6H,4,7H2,1-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJXHGGNVUTEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC=CC(=N1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.